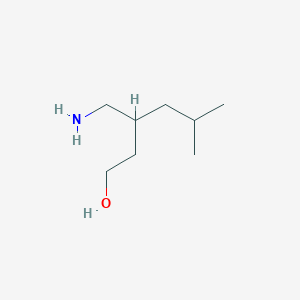
3-(Aminomethyl)-5-methylhexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound like “3-(Aminomethyl)-5-methylhexan-1-ol” would typically include its molecular formula, structural formula, and possibly its IUPAC name. The compound appears to be an alcohol due to the presence of the “-ol” suffix, indicating a hydroxyl group (-OH). It also contains an aminomethyl group (-NH2), which is a functional group containing nitrogen.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound from simpler starting materials. The analysis of the synthesis would involve a step-by-step breakdown of these reactions, including the reagents and conditions required for each step.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions where the compound is used as a starting material or reactions that it undergoes under certain conditions.Physical And Chemical Properties Analysis
This would involve the study of properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A study by Burk et al. (2003) focused on the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a process crucial for creating high-purity compounds. This synthesis involved asymmetric hydrogenation and subsequent hydrogenation of the nitrile (Burk et al., 2003).
Synthesis Optimization
Mansoori et al. (2019) aimed to optimize the synthesis stages of S-pregabalin, an anticonvulsant drug. They developed a straightforward method that avoids expensive and environmentally harmful reagents, enhancing yield and reducing environmental impact (Mansoori et al., 2019).
Cobalt Complex Synthesis
Korybut-Daszkiewicz et al. (2003) explored the synthesis of cobalt(III) tetraazamacrocyclic complexes with pendant amino groups, including structures related to 3-(aminomethyl)-5-methylhexan-1-ol. This research contributes to understanding the electrochemical properties of such complexes (Korybut-Daszkiewicz et al., 2003).
Fluorescent Sensor Development
Yadav and Singh (2018) developed a fluorescent sensor for detecting aluminum ions, using compounds related to 3-(aminomethyl)-5-methylhexan-1-ol. This sensor has applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Solubility Studies
Cogoni et al. (2016) reported on the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in various solvent mixtures. Understanding solubility is crucial for developing efficient manufacturing and formulation processes (Cogoni et al., 2016).
Chemoenzymatic Process Development
Martínez et al. (2008) developed a chemoenzymatic manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid. This process emphasizes setting the stereocenter early in the synthesis and reducing organic solvent usage (Martínez et al., 2008).
Waste Valorization
Zagami et al. (2012) explored converting (S)-(+)-3-aminomethyl-5-methylhexanoic acid to (S)-(-)-3-cyano-5-methylhexanoic acid, demonstrating a method for recycling the undesired enantiomer of pregabalin (Zagami et al., 2012).
Safety And Hazards
This would involve an assessment of the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Direcciones Futuras
This could involve potential applications of the compound, or areas where further research is needed. This could be based on the compound’s biological activity, its potential uses in synthesis, or other unique properties.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, a literature search in scientific databases would typically be conducted to gather information from various studies. However, not all compounds have been extensively studied and information may not be available for all areas of interest.
Propiedades
IUPAC Name |
3-(aminomethyl)-5-methylhexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2)5-8(6-9)3-4-10/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHNSJBPXZDCHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCO)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-methylhexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

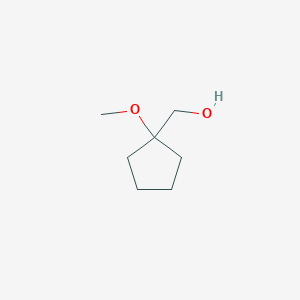
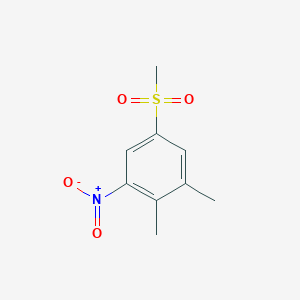
![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)
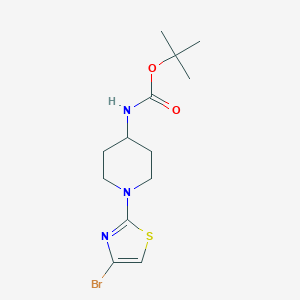
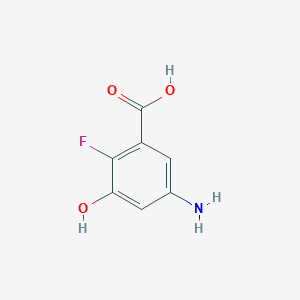
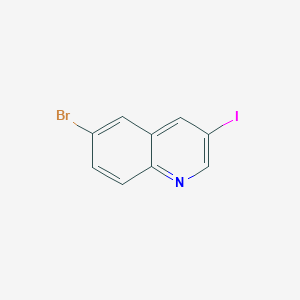
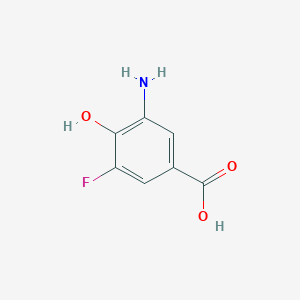
![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)
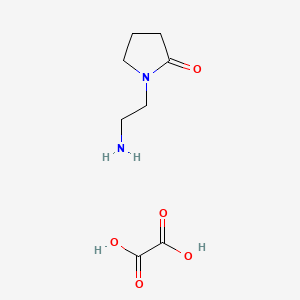
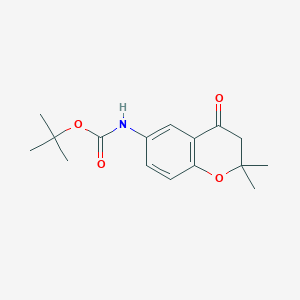
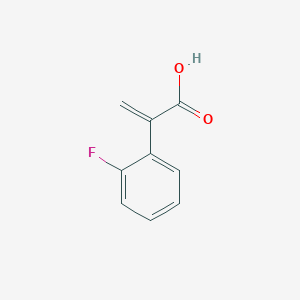
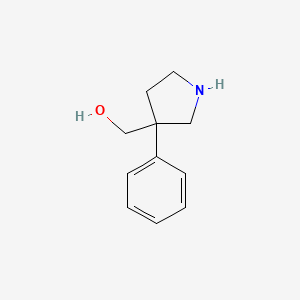
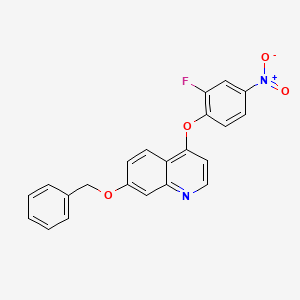
![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)